N-(2,4-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-30-17-7-8-19(21(13-17)31-2)25-23(28)16-33-22-14-27(20-6-4-3-5-18(20)22)15-24(29)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPQGCYSYNQYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Derivative:
Attachment of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions.
Formation of the Sulfanylacetamide Linkage: The final step involves coupling the indole derivative with 2,4-dimethoxyphenylsulfanylacetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl or indole rings, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, potentially affecting replication and transcription.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Role of Morpholine :
- Morpholine derivatives (e.g., brezivaptanum) are prevalent in receptor antagonists due to their hydrogen-bonding capacity and solubility . The target compound’s morpholine-2-oxoethyl chain may similarly enhance bioavailability.
Sulfanyl vs. Sulfonyl groups, however, improve oxidative stability.
Aromatic Substitutions :
- The 2,4-dimethoxyphenyl group in the target compound provides electron-donating effects, contrasting with chlorophenyl () or trifluoromethyl () substituents. Methoxy groups may enhance membrane permeability.
Heterocycle Variations :
- Replacement of morpholine with azepane (7-membered ring) alters ring strain and solubility. Azepane-containing analogs () may exhibit prolonged half-lives due to reduced metabolic clearance.
Biological Implications :
- Indole-sulfanyl acetamides are associated with kinase inhibition (e.g., CK1 inhibitors in ), while triazole-morpholine hybrids () target GPCRs. The target compound’s indole-morpholine scaffold suggests dual functionality.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including an indole moiety, a morpholine ring, and a sulfanylacetamide group, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound has the following IUPAC name:
N-(2,4-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Derivative : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Morpholine Moiety : Introduced via nucleophilic substitution reactions.
- Formation of the Sulfanylacetamide Linkage : Coupling the indole derivative with 2,4-dimethoxyphenylsulfanylacetamide using coupling reagents like EDCI or DCC in the presence of a base.
The biological activity of N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity.
- Receptor Modulation : It may interact with cellular receptors to modulate various signaling pathways.
- DNA Intercalation : The structure allows potential insertion between DNA bases, affecting replication and transcription processes.
Pharmacological Studies
Research indicates that indole derivatives exhibit a wide range of biological activities, including:
Case Studies
- Anticancer Activity : A study reported that indole derivatives related to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Effects : Research highlighted that certain indole derivatives possess antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15.6 to 500 μg/mL against various pathogens .
Comparative Analysis with Similar Compounds
The unique structure of N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide distinguishes it from similar compounds:
| Compound Name | Key Differences | Biological Activities |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)acetamide | Lacks morpholine and sulfanyl groups | Limited anticancer activity |
| N-(2,4-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide | Lacks indole moiety | Reduced receptor modulation |
| N-(2,4-dimethoxyphenyl)-2-(2-oxoethyl)acetamide | Lacks both indole and morpholine groups | Minimal biological activity |
Q & A
(Basic) What are the critical synthetic steps for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves sequential functionalization:
- Alkylation : Introduce the morpholin-4-yl-oxoethyl group to the indole core using tert-butyl bromoacetate and catalytic pTsOH for lactonization .
- Sulfanyl Acetamide Formation : React the intermediate with thiol-containing reagents under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the sulfanyl bridge .
- Amide Coupling : Use HATU/DIPEA in DMF for efficient amide bond formation between the indole-sulfanyl fragment and the 2,4-dimethoxyphenyl moiety .
Optimization : Monitor reaction progress via TLC, adjust stoichiometry of acetyl chloride (1.5–2.0 eq) to suppress byproducts, and employ gradient silica gel chromatography (0–8% MeOH in CH₂Cl₂) for purification .
(Advanced) How can regioselectivity challenges during morpholin-4-yl-oxoethyl group introduction be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Protecting Groups : Temporarily protect reactive sites (e.g., indole NH) with benzyl groups to direct alkylation to the 1-position .
- Catalytic Control : Use pTsOH to promote lactonization selectively at the morpholine ring .
- Reductive Amination : Post-alkylation, employ aldehydes/ketones to introduce N-substituents without side reactions .
Validate selectivity via NMR (e.g., disappearance of tert-butyl signals at δ 1.37–1.50 ppm) .
(Basic) What spectroscopic methods confirm the compound’s structural integrity?
Answer:
- NMR : NMR identifies key signals: indole H (δ 7.16–7.69 ppm), morpholine oxoethyl (δ 3.31–4.11 ppm), and acetamide NH (δ 7.69 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., ESI/APCI(+): 347 [M+H]) .
- FT-IR : Validate carbonyl stretches (C=O at ~1680–1700 cm) and sulfanyl (C-S at ~600–700 cm) .
(Advanced) How should researchers resolve discrepancies in crystallographic data during structural refinement?
Answer:
- Software Tools : Use SHELXL for refinement, applying TWIN/BASF commands to model twinning or disorder .
- Hydrogen Bonding Analysis : Identify R_2$$^2(10) dimer motifs (N–H···O) to explain packing anomalies .
- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry and refine thermal parameters (U) for disordered atoms .
(Basic) What purification strategies are effective for isolating the compound from byproducts?
Answer:
- Chromatography : Use silica gel with CH₂Cl₂/MeOH gradients (0–8% MeOH) to separate polar byproducts .
- Recrystallization : Dissolve crude product in ethyl acetate, cool to 4°C, and filter to obtain high-purity crystals .
- Acid-Base Extraction : Wash organic phases with dilute HCl to remove unreacted amines .
(Advanced) How can the compound’s bioactivity as a tubulin inhibitor be evaluated preclinically?
Answer:
- In Vitro Assays : Measure tubulin polymerization inhibition using purified bovine tubulin and paclitaxel as a control .
- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, with IC determination .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding to the colchicine site of β-tubulin .
(Basic) What are the stability considerations for the sulfanyl moiety during synthesis?
Answer:
- Oxidation Prevention : Conduct reactions under N atmosphere and add antioxidants (e.g., BHT) .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to avoid thiol oxidation .
- Storage : Store intermediates at -20°C in amber vials to limit light- or O-induced degradation .
(Advanced) How can polymorphic forms of the compound be characterized and controlled?
Answer:
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
- DSC/TGA : Identify thermal events (melting, decomposition) to distinguish polymorphs .
- Crystallization Screening : Test solvents (e.g., EtOAc, hexane) and cooling rates to isolate desired polymorphs .
(Basic) What computational tools predict the compound’s solubility and logP?
Answer:
- Software : Use ChemAxon or ACD/Labs to calculate logP (predicted ~2.5–3.5) and aqueous solubility (<1 mg/mL) .
- Group Contribution Methods : Apply Hansen solubility parameters (δ) to identify compatible solvents (e.g., DMSO, CHCl) .
(Advanced) How can metabolic stability be assessed in early-stage drug development?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite ID : Use HRMS/MS to identify oxidation (morpholine ring) or glutathione adducts (sulfanyl group) .
(Basic) What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., CHCl) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
(Advanced) How can synthetic byproducts be identified and quantified?
Answer:
- LC-MS : Use reverse-phase C18 columns (ACN/HO + 0.1% formic acid) to separate byproducts; quantify via UV/ESI-MS .
- NMR Spiking : Add authentic samples of suspected byproducts (e.g., unreacted indole) to confirm identities .
- HPLC-PDA : Monitor at 254 nm and compare retention times with synthetic standards .
(Basic) What are the key steps for scaling up synthesis from milligram to gram quantities?
Answer:
- Reagent Equivalents : Maintain stoichiometry (e.g., 1.2 eq HATU for amide coupling) to avoid excess reagent costs .
- Solvent Volume Reduction : Replace DMF with THF for easier post-reaction removal via rotary evaporation .
- Batch Purification : Use automated flash chromatography (Biotage®) with prepacked silica columns .
(Advanced) How can hydrogen-deuterium exchange (HDX) studies probe the compound’s binding dynamics?
Answer:
- HDX-MS : Incubate with deuterated buffer (DO, pD 7.4) and analyze by FT-ICR MS to map solvent-accessible regions .
- Kinetic Analysis : Fit deuterium uptake data to exponential models to determine binding-induced conformational changes .
(Basic) What are the best practices for long-term storage of the compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
